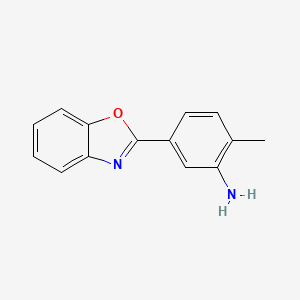

5-(1,3-Benzoxazol-2-yl)-2-méthylaniline

Vue d'ensemble

Description

5-(1,3-Benzoxazol-2-yl)-2-methylaniline is a compound that belongs to the benzoxazole family, which is known for its diverse biological activities and applications in various fields. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in their ring structure. This particular compound has a benzoxazole moiety attached to a methylaniline group, making it a valuable molecule for research and industrial applications.

Applications De Recherche Scientifique

5-(1,3-Benzoxazol-2-yl)-2-methylaniline has a wide range of scientific research applications, including:

Mécanisme D'action

Target of Action

Benzoxazole derivatives have been found to interact with a variety of targets, including fructose-1,6-bisphosphatase 1 . This enzyme plays a crucial role in glucose metabolism, specifically in the gluconeogenesis pathway .

Mode of Action

Benzoxazole derivatives are known for their wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, inhibition of hepatitis c virus, 5-ht3 antagonistic effect, melatonin receptor antagonism, amyloidogenesis inhibition, and rho-kinase inhibition

Biochemical Pathways

Benzoxazole derivatives have been associated with a variety of biochemical pathways due to their broad pharmacological activities

Result of Action

Benzoxazole derivatives have been associated with a variety of effects due to their broad pharmacological activities

Analyse Biochimique

Biochemical Properties

5-(1,3-Benzoxazol-2-yl)-2-methylaniline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antimicrobial activity by inhibiting the growth of Gram-positive and Gram-negative bacteria, as well as certain fungal strains . The interaction of 5-(1,3-Benzoxazol-2-yl)-2-methylaniline with bacterial enzymes disrupts essential metabolic pathways, leading to cell death. Additionally, this compound has demonstrated anticancer activity by inducing apoptosis in cancer cells through the modulation of specific signaling pathways .

Cellular Effects

The effects of 5-(1,3-Benzoxazol-2-yl)-2-methylaniline on various types of cells and cellular processes are profound. In cancer cells, this compound has been shown to induce apoptosis by activating caspase enzymes and disrupting mitochondrial membrane potential . Furthermore, 5-(1,3-Benzoxazol-2-yl)-2-methylaniline influences cell signaling pathways, such as the PI3K/Akt and MAPK pathways, leading to altered gene expression and inhibition of cell proliferation . In microbial cells, this compound interferes with cell wall synthesis and protein synthesis, resulting in cell lysis and death .

Molecular Mechanism

The molecular mechanism of action of 5-(1,3-Benzoxazol-2-yl)-2-methylaniline involves several key interactions at the molecular level. This compound binds to specific enzymes and proteins, inhibiting their activity and disrupting normal cellular functions . For example, in cancer cells, 5-(1,3-Benzoxazol-2-yl)-2-methylaniline binds to and inhibits the activity of topoisomerase enzymes, leading to DNA damage and apoptosis . Additionally, this compound modulates the expression of genes involved in cell cycle regulation and apoptosis, further contributing to its anticancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-(1,3-Benzoxazol-2-yl)-2-methylaniline have been observed to change over time. The stability of this compound is crucial for its long-term efficacy. Studies have shown that 5-(1,3-Benzoxazol-2-yl)-2-methylaniline remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained antimicrobial and anticancer effects, with no significant loss of activity .

Dosage Effects in Animal Models

The effects of 5-(1,3-Benzoxazol-2-yl)-2-methylaniline vary with different dosages in animal models. At low doses, this compound exhibits potent antimicrobial and anticancer activities with minimal toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . Threshold effects have been identified, where doses above a certain level result in significant adverse effects, highlighting the importance of dose optimization in therapeutic applications .

Metabolic Pathways

5-(1,3-Benzoxazol-2-yl)-2-methylaniline is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidation of 5-(1,3-Benzoxazol-2-yl)-2-methylaniline, leading to the formation of metabolites that are further conjugated and excreted . The effects of this compound on metabolic flux and metabolite levels are significant, as it can alter the balance of key metabolic pathways .

Transport and Distribution

The transport and distribution of 5-(1,3-Benzoxazol-2-yl)-2-methylaniline within cells and tissues are mediated by specific transporters and binding proteins. This compound is efficiently taken up by cells through active transport mechanisms and is distributed to various cellular compartments . Binding proteins such as albumin facilitate the transport of 5-(1,3-Benzoxazol-2-yl)-2-methylaniline in the bloodstream, ensuring its delivery to target tissues . The localization and accumulation of this compound within cells are influenced by its chemical properties and interactions with cellular components .

Subcellular Localization

The subcellular localization of 5-(1,3-Benzoxazol-2-yl)-2-methylaniline is critical for its activity and function. This compound is predominantly localized in the cytoplasm and mitochondria, where it exerts its effects on cellular processes . Targeting signals and post-translational modifications play a role in directing 5-(1,3-Benzoxazol-2-yl)-2-methylaniline to specific compartments within the cell . The activity of this compound is influenced by its localization, as it interacts with key enzymes and proteins within these subcellular compartments .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Benzoxazol-2-yl)-2-methylaniline typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone. One common method is the reaction of 2-aminophenol with an aldehyde in the presence of a catalyst such as pent-ethylene diammonium pentachloro bismuth under solvent-free conditions at room temperature . Another approach involves the use of nickel (II) complexes of benzoyl hydrazones as catalysts for the synthesis of 2-aryl benzoxazoles .

Industrial Production Methods

Industrial production methods for benzoxazole derivatives often involve the use of high-throughput techniques and scalable reaction conditions. These methods may include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced technologies to ensure efficient and cost-effective production.

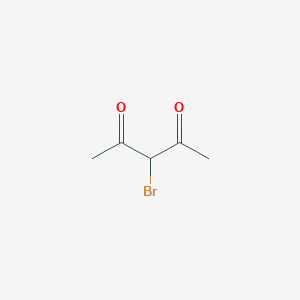

Analyse Des Réactions Chimiques

Types of Reactions

5-(1,3-Benzoxazol-2-yl)-2-methylaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the compound into its amine derivatives.

Substitution: The benzoxazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

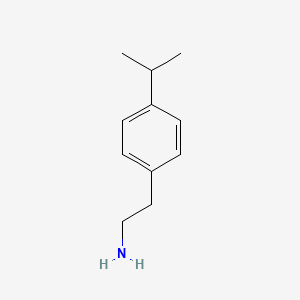

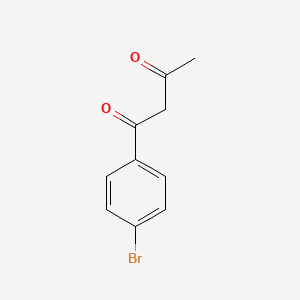

Comparaison Avec Des Composés Similaires

Similar Compounds

6-(1,3-Benzoxazol-2-yl)-5-methylthieno[2,3-d]pyrimidine: This compound has a similar benzoxazole moiety and exhibits antimicrobial activity.

2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone: Another benzoxazole derivative with antifungal properties.

Uniqueness

5-(1,3-Benzoxazol-2-yl)-2-methylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzoxazole ring with a methylaniline group makes it particularly valuable for applications requiring both aromatic and heterocyclic functionalities.

Propriétés

IUPAC Name |

5-(1,3-benzoxazol-2-yl)-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c1-9-6-7-10(8-11(9)15)14-16-12-4-2-3-5-13(12)17-14/h2-8H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXXDLQRHCXWKCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001296721 | |

| Record name | 5-(2-Benzoxazolyl)-2-methylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001296721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

292644-38-3 | |

| Record name | 5-(2-Benzoxazolyl)-2-methylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=292644-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-Benzoxazolyl)-2-methylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001296721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(1,3-Benzoxazol-2-yl)-2-methylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

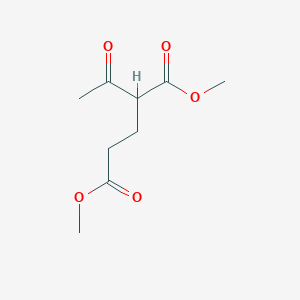

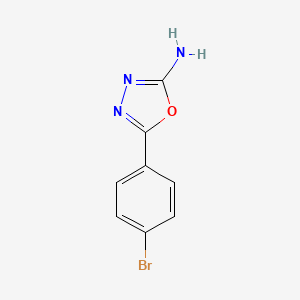

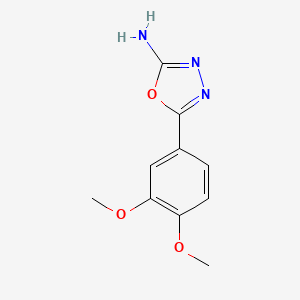

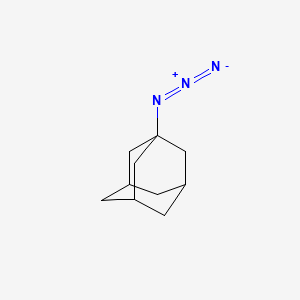

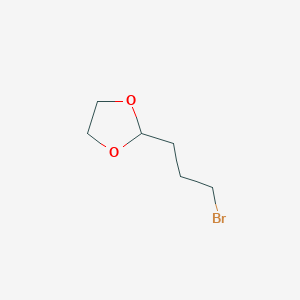

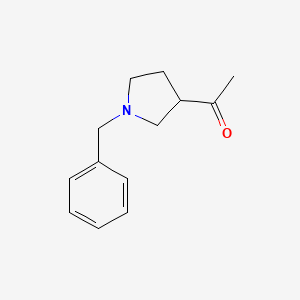

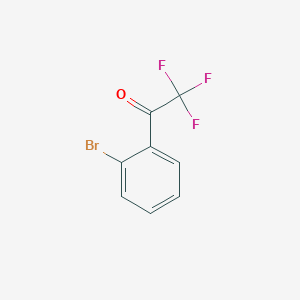

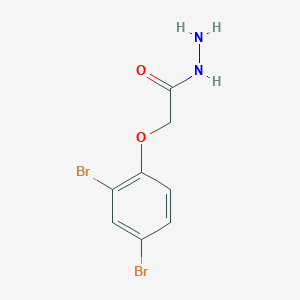

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(Dimethylamino)methylene]-1,3-cyclohexanedione](/img/structure/B1269523.png)

![2-[(Dimethylamino)methyl]cyclopentan-1-one hydrochloride](/img/structure/B1269526.png)